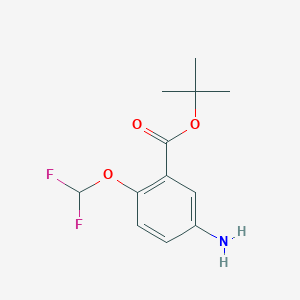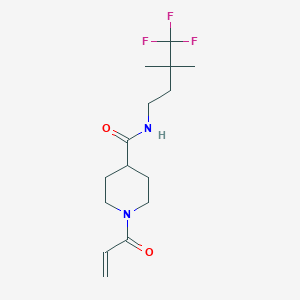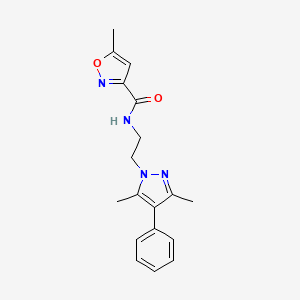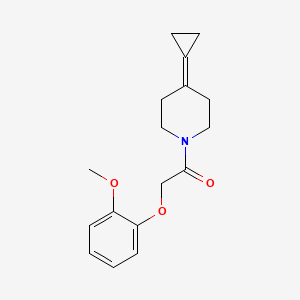
Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s known that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
It’s known that many thiazole derivatives act as antimicrobial, antifungal, antiviral, and antitumor agents . They can interact with various biological targets, leading to changes in cellular processes and functions .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The lipophilicity of similar derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been studied, which can influence their absorption and distribution .
Result of Action
It’s known that many thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Coupling with piperidine: The activated acid chloride is then reacted with piperidine in the presence of a base to form the amide bond.
Esterification: Finally, the resulting amide is esterified using methanol in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at different positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 4-((4-methyl-1,2,3-thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: In industry, this compound is used in the development of new materials and chemicals, leveraging its unique properties for various applications.
Comparison with Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide
1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-
Thiazole derivatives
Properties
IUPAC Name |
methyl 4-[[(4-methylthiadiazole-5-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-8-10(20-15-14-8)11(17)13-7-9-3-5-16(6-4-9)12(18)19-2/h9H,3-7H2,1-2H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIORHOXLXMWFMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)



![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2411848.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2411852.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2411854.png)


![2-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2411857.png)
